Phosphorothioate
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
15181-41-6 |
|---|---|
分子式 |
O3PS-3 |
分子量 |
111.04 g/mol |
IUPAC名 |
thiophosphate |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |
InChIキー |
RYYWUUFWQRZTIU-UHFFFAOYSA-K |
SMILES |
[O-]P(=S)([O-])[O-] |
正規SMILES |
[O-]P(=S)([O-])[O-] |
他のCAS番号 |
15181-41-6 |
同義語 |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
製品の起源 |
United States |
Synthesis Methodologies for Phosphorothioate Modified Oligonucleotides
Chemical Synthesis Approaches
The chemical synthesis of phosphorothioate-modified oligonucleotides has evolved significantly, with several key methods emerging as the most prominent. These approaches aim to efficiently create the this compound linkage, with an increasing emphasis on controlling the stereochemistry at the phosphorus center.
Phosphoramidite-Based Synthesis
The phosphoramidite (B1245037) method is the most widely used approach for the automated solid-phase synthesis of oligonucleotides, including those with this compound modifications. nih.govgoogle.com The process involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. To introduce a this compound linkage, the standard oxidation step, which forms a phosphodiester bond, is replaced by a sulfurization step. glenresearch.combeilstein-journals.org
Elemental sulfur was initially used as the sulfurizing agent, but this method has several drawbacks, including slow reaction times and potential for clogging the synthesizer's fluidics. glenresearch.com To address these issues, alternative sulfurizing reagents have been developed. One such reagent is 3H-1,2-benzodithiole-3-one-1,1-dioxide, which offers faster and more efficient sulfurization and is more soluble in acetonitrile, the common solvent used in synthesis. glenresearch.com Another approach utilizes tetraethylthiuram disulfide (TETD) as the sulfurizing agent. beilstein-journals.org
While effective for producing this compound oligonucleotides, the standard phosphoramidite method results in a random mixture of Rp and Sp diastereomers at each this compound linkage. google.com
Table 1: Comparison of Sulfurizing Reagents in Phosphoramidite Synthesis
| Sulfurizing Reagent | Advantages | Disadvantages |
|---|---|---|
| Elemental Sulfur | Inexpensive | Slow reaction time, low solubility, can clog instrument valves. glenresearch.com |
| 3H-1,2-benzodithiole-3-one-1,1-dioxide | Fast reaction (30 seconds), highly soluble in acetonitrile, efficient sulfurization (>96%). glenresearch.com | More expensive than elemental sulfur. |
| Tetraethylthiuram disulfide (TETD) | Effective for sulfurization on soluble supports. beilstein-journals.org | Requires careful optimization of reaction conditions. |
H-Phosphonate Approach
The H-phosphonate method offers an alternative route to this compound oligonucleotides. umich.edu This approach involves the coupling of a nucleoside H-phosphonate monomer to the growing oligonucleotide chain. A key difference from the phosphoramidite method is that the oxidation (or in this case, sulfurization) step is performed once at the end of the entire chain assembly, rather than after each coupling cycle. umich.eduglenresearch.com
This end-stage sulfurization allows for the synthesis of oligonucleotides containing both phosphodiester and this compound linkages by using a combination of oxidation and sulfurization steps. glenresearch.com The H-phosphonate method is particularly useful for preparing oligonucleotides with specific modifications, including phosphorothioates. glenresearch.com The sulfurization of the H-phosphonate linkages is typically carried out in solution after the oligonucleotide has been cleaved from the solid support. glenresearch.comrsc.org This method has also been adapted for the synthesis of radiolabeled phosphorothioates. genelink.com
However, like the standard phosphoramidite method, the H-phosphonate approach generally produces a diastereomeric mixture of this compound linkages. oup.com
Stereoselective Chemical Synthesis Strategies
To overcome the challenge of diastereomeric mixtures, several stereoselective synthesis strategies have been developed. These methods aim to produce this compound oligonucleotides with a defined stereochemistry (either all-Rp or all-Sp, or a specific sequence of Rp and Sp linkages).
A pioneering method for the stereocontrolled synthesis of this compound oligonucleotides is the oxathiaphospholane (B1262164) (OTP) approach. umich.edursc.orgnih.gov This method utilizes P-diastereomerically pure nucleoside monomers that have a 2-thio-1,3,2-oxathiaphospholane moiety at the 3'-O position. umich.edu These diastereomerically pure monomers are prepared by phosphitylation of a protected nucleoside, followed by sulfurization and chromatographic separation of the P-diastereomers. umich.edunih.govrsc.org
The coupling reaction involves the activation of the OTP monomer with a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to react with the 5'-hydroxyl group of the support-bound nucleoside. umich.edursc.org This reaction proceeds with retention of configuration at the phosphorus atom, allowing for the synthesis of stereodefined this compound linkages. umich.edu While the coupling efficiency is not as high as in the phosphoramidite or H-phosphonate methods, it is sufficient for the synthesis of shorter oligonucleotides. umich.edu The method has been successfully applied to the synthesis of various modified oligonucleotides, including LNA (Locked Nucleic Acids) and GNA (Glycol Nucleic Acids). rsc.orgnih.gov A P(V)-based approach using a limonene-derived oxathiaphospholane sulfide (B99878) has also been developed for the stereocontrolled synthesis of phosphorothioates. acsgcipr.orgthieme-connect.comresearchgate.net
Recent research has focused on improving the efficiency of the OTP method by exploring alternative organic bases to the commonly used DBU. rsc.orgresearchgate.net Strong, non-nucleophilic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's proazaphosphatrane have been shown to be effective promoters for the oxathiaphospholane ring-opening condensation. rsc.orgresearchgate.net These bases can lead to improved coupling yields in the solid-phase synthesis of P-stereodefined this compound dinucleotides. rsc.org The use of these novel bases represents a significant advancement in the development of more efficient and robust methods for the stereocontrolled synthesis of this compound oligonucleotides. researchgate.net
Table 2: Comparison of Organic Bases in the OTP Method
A cornerstone of stereoselective this compound synthesis is the availability of P-diastereomerically pure building blocks. umich.edunih.gov In the OTP method, this is achieved by separating the diastereomers of the nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers via silica (B1680970) gel column chromatography. rsc.orgrsc.orgnih.gov The separated, diastereomerically pure monomers are then used in the subsequent solid-phase synthesis. umich.edunih.gov
Another important strategy involves the use of chiral auxiliaries. The oxazaphospholidine approach, for instance, employs diastereopure nucleoside 3'-O-(1,3,2-oxazaphospholidine) monomers. rsc.orgacs.org These chiral monomers direct the stereochemical outcome of the coupling reaction, leading to the formation of stereoregular this compound oligonucleotides. oup.comacs.org The development of new chiral auxiliaries and improved methods for the separation of diastereomeric monomers are active areas of research, aiming to make the stereocontrolled synthesis of this compound oligonucleotides more efficient and scalable. umich.eduthieme-connect.com
Utilization of Novel Organic Bases in Stereoselective Synthesis
Enzymatic Synthesis Approaches
The enzymatic synthesis of this compound (PS) oligonucleotides offers a powerful alternative to chemical methods, primarily due to its remarkable stereoselectivity. annualreviews.orggoogle.com This approach utilizes polymerases to incorporate this compound linkages into a growing nucleic acid chain using nucleoside 5'-O-(1-thiotriphosphates) as substrates. mdpi.com The resulting oligonucleotides are crucial for a variety of research applications, including the study of nucleic acid metabolism and structure-function relationships. umich.edu
DNA Polymerase-Mediated this compound Linkage Formation
Various DNA polymerases can catalyze the formation of this compound internucleotidic bonds. google.com The process involves a template-directed extension of a primer using deoxyribonucleoside 5'-O-(1-thiotriphosphates) (dNTPαS) as substrates. mdpi.comtrilinkbiotech.com Enzymes such as the Klenow fragment of E. coli DNA polymerase I, T7 DNA polymerase, Taq polymerase, and T4 bacteriophage polymerase have been shown to effectively incorporate dNTPαS. mdpi.comgoogle.comnih.gov
The incorporation of dNTPαS into DNA enhances the resulting oligonucleotide's resistance to certain nucleases. mdpi.com For instance, the inclusion of deoxycytidine thiotriphosphate (dCTPαS) makes the this compound internucleotide bond more resistant to cleavage by the 3'-exonuclease activity of DNA polymerase I. mdpi.com Research has demonstrated that polymerases exhibit a strong preference for the Sp-diastereomer of the dNTPαS substrate. trilinkbiotech.comnih.gov This enzymatic polymerization serves as a viable method for creating modified oligonucleotides for various molecular biology applications, including PCR-based techniques. trilinkbiotech.com
RNA Polymerase-Mediated this compound Linkage Formation
Similar to DNA polymerases, RNA polymerases can be used to synthesize this compound-modified RNA. annualreviews.org This is achieved through template-directed transcription reactions using ribonucleoside 5'-O-(1-thiotriphosphates) (NTPαS) as substrates. oup.comacs.org T7 RNA polymerase is a commonly used enzyme for this purpose, as it efficiently incorporates all four NTPαS analogs. annualreviews.orgmdpi.comacs.org
The enzymatic incorporation allows for the synthesis of RNA transcripts where phosphodiester bonds are replaced by this compound linkages. oup.com The level of substitution can be controlled by adjusting the ratio of modified to unmodified nucleoside triphosphates in the reaction mixture. oup.com These this compound-substituted RNA molecules are valuable tools for investigating RNA-protein interactions, RNA structure, and the mechanisms of enzymatic reactions involving RNA, such as splicing and ribozyme-mediated cleavage. oup.com
Stereoselectivity of Enzymatic Incorporation (Rp Configuration Preference)
A defining feature of polymerase-mediated synthesis of this compound oligonucleotides is its high degree of stereoselectivity. google.comumich.edu The substitution of a non-bridging oxygen atom with sulfur in the phosphate (B84403) group creates a chiral center at the phosphorus atom, resulting in two possible diastereomers: Rp and Sp. google.comresearchgate.net
Enzymatic synthesis invariably leads to the formation of the Rp-diastereomeric internucleotidic linkage. annualreviews.orgmdpi.com This occurs because DNA and RNA polymerases preferentially select the Sp-diastereomer of the incoming nucleoside 5'-O-(1-thiotriphosphate) (dNTPαS or NTPαS). mdpi.comtrilinkbiotech.comnih.gov The polymerization reaction proceeds via an inversion of the stereochemical configuration at the α-phosphorus atom. google.comtrilinkbiotech.comnih.gov Consequently, the incorporation of an Sp-thiotriphosphate results in an Rp-phosphorothioate linkage in the nucleic acid backbone. mdpi.comresearchgate.net
| Substrate Diastereomer | Polymerase Action | Resulting Linkage Configuration |
| Sp-NTPαS / Sp-dNTPαS | Preferred substrate for DNA/RNA Polymerases, incorporated with stereochemical inversion. | Rp-phosphorothioate |
| Rp-NTPαS / Rp-dNTPαS | Not a preferred substrate; not significantly incorporated. | N/A |
Strategies for Enzymatic Generation of Stereoregular this compound Oligonucleotides
The inherent stereoselectivity of polymerases provides a direct strategy for synthesizing stereoregular this compound oligonucleotides. mdpi.comumich.edu By using exclusively dNTPαS or NTPαS as substrates in a polymerase-catalyzed reaction, it is possible to produce oligonucleotides where all the internucleotidic linkages are this compound bonds with an all-Rp configuration. umich.edugoogle.com
This enzymatic approach contrasts sharply with standard chemical synthesis methods, which typically lack stereocontrol and produce a complex mixture of 2^n diastereomers, where 'n' is the number of this compound linkages. google.comumich.edu The ability to generate diastereomerically pure all-Rp this compound oligonucleotides is crucial for detailed structure-activity relationship studies, as the stereochemistry of the linkage can significantly influence properties such as nuclease resistance, duplex stability, and interaction with proteins like RNase H. google.comwavelifesciences.com
Use of Restriction Endonucleases in this compound Nucleic Acid Cleavage
The presence of this compound linkages within a DNA sequence can significantly affect its cleavage by restriction endonucleases. google.comscienceopen.com The sulfur atom's presence can interfere with the enzyme's ability to bind to the recognition sequence or to catalyze the hydrolysis of the phosphodiester backbone. scienceopen.complos.org This effect is highly dependent on the specific restriction enzyme, the position of the this compound linkage within the recognition site, and its stereochemical (Rp) configuration. scienceopen.comnih.gov
Many restriction enzymes exhibit reduced cleavage rates or are completely inhibited when a this compound linkage is present at the scissile position. scienceopen.comnih.gov This property has been exploited experimentally. For example, by incorporating phosphorothioates into only one strand of a DNA duplex, it is possible to achieve strand-specific nicking with certain restriction enzymes. oup.com Some enzymes can be induced to cleave the unmodified strand while leaving the this compound-containing strand intact, a useful tool in applications like site-directed mutagenesis. nih.govoup.com However, the finding that some restriction endonucleases can cleave fully phosphorothioated oligonucleotides was unexpected and has been utilized to facilitate the purification of synthetic oligonucleotides. google.com
The table below summarizes the observed effects of Rp-phosphorothioate substitution at the cleavage site on the activity of various restriction endonucleases.
| Restriction Endonuclease | Effect on Cleavage of PS-Modified DNA | Reference |
| Alu I | Capable of cleaving partially phosphorothioated oligonucleotides. | google.com |
| Ava I | Can be used to convert this compound DNA entirely into the nicked form. | nih.gov |
| Bam HI | Reaction can be stopped to yield nicked DNA before linearization. | nih.gov |
| Eco RI | Reaction can be stopped to yield nicked DNA before linearization. | nih.gov |
| Eco RV | Cleavage efficiency is significantly reduced by substitution at the cleavage site. | scienceopen.com |
| Hae III | Recognizes its sequence (GGCC) in this compound DNA for cleavage. | google.com |
| Hind III | Reaction can be stopped to yield nicked DNA before linearization. | nih.gov |
| Pst I | Can be used to convert this compound DNA entirely into the nicked form. | nih.gov |
| Spe I | Reduced cleavage efficiency observed. | scienceopen.com |
| Sph I | Reduced cleavage efficiency observed. | scienceopen.com |
| Xba I | Reduced cleavage efficiency observed. | scienceopen.com |
| Xho I | Reduced cleavage efficiency observed. | scienceopen.com |
Biochemical and Biophysical Implications of Phosphorothioate Modifications in Oligonucleotides
Mechanisms of Nuclease Resistance in Phosphorothioate-Modified Nucleic Acids
Resistance to Exo- and Endonuclease Degradation
The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone of an oligonucleotide, creating a this compound (PS) linkage, is a fundamental chemical modification that confers significant resistance to nuclease degradation. assaygenie.comcreative-biolabs.com This increased stability is a primary reason for the widespread use of PS modifications in therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). creative-biolabs.combiosearchtech.com Unmodified oligonucleotides with standard phosphodiester (PO) bonds are rapidly broken down by various nucleases present in biological systems. nih.govidtdna.com
The this compound bond is more resistant to cleavage by both exonucleases, which cleave nucleotides from the ends of a nucleic acid chain, and endonucleases, which cleave within the chain. idtdna.comoup.com To effectively inhibit degradation by exonucleases, it is often recommended to introduce at least three PS bonds at both the 5' and 3' ends of the oligonucleotide. idtdna.comidtdna.com For protection against endonucleases, PS bonds can be incorporated throughout the entire sequence. creative-biolabs.combiosearchtech.com
The resistance to nucleases stems from the altered chemical properties of the this compound linkage compared to the natural phosphodiester bond. creative-biolabs.com This modification makes the internucleotide linkage a poor substrate for the catalytic activity of many nucleases. assaygenie.com While the PS modification significantly enhances stability, the degree of protection can be influenced by the stereochemistry at the phosphorus atom, resulting in Rp and Sp isomers. biosearchtech.com The Sp isomer at the 3'-end has been shown to provide greater resistance to 3'-exonucleases, which preferentially recognize the Rp configuration. synoligo.com However, endonucleases may target the Sp isomer. biosearchtech.com
It is important to note that while this compound modification is highly effective, other modifications like 2'-O-Methyl (2'OMe) can also contribute to nuclease resistance, particularly against single-stranded endonucleases. idtdna.com
Extended Biological Half-Life in Research Systems
The enhanced nuclease resistance conferred by this compound modifications directly translates to a significantly extended biological half-life of oligonucleotides in various research settings, both in vitro and in vivo. oup.comnih.gov Unmodified phosphodiester oligonucleotides are quickly degraded, limiting their therapeutic and research applications. nih.gov The introduction of PS linkages stabilizes the oligonucleotide backbone, allowing it to persist for longer periods in environments containing nucleases, such as cell culture media and biological fluids like human plasma. biosearchtech.comoup.com
In vitro studies have demonstrated this increased stability. For instance, while unmodified oligonucleotides may have a half-life of just over 6 hours in the presence of cellular nucleases, their fully this compound-modified counterparts can have a half-life of approximately 30 hours, representing at least a five-fold increase in resistance. oup.com In some experiments using standard tissue culture medium, PS-modified oligonucleotides remained completely intact even after six days of incubation, whereas their unmodified counterparts showed progressive degradation. oup.com
This prolonged stability is crucial for therapeutic applications. The increased half-life in plasma and tissues allows for better distribution of the oligonucleotide to target sites throughout the body. nih.gov Without the protection of PS modifications, oligonucleotides would be rapidly cleared from the bloodstream, primarily through glomerular filtration, preventing them from reaching their intended cellular and tissue targets. nih.gov The binding of PS-modified ASOs to plasma proteins, such as albumin, further contributes to their extended distribution half-life, which is typically around 1 to 2 hours in various species. nih.gov This increased residence time in the body enhances their potential for therapeutic efficacy. researchgate.net
Interactions of this compound-Modified Oligonucleotides with Proteins
General Characteristics of Protein Binding
This compound (PS) modifications in oligonucleotides not only enhance nuclease resistance but also significantly influence their interactions with proteins. assaygenie.comnih.govfrontiersin.org This protein binding is a critical factor that affects the pharmacokinetics and pharmacodynamics of PS-modified oligonucleotides, including their distribution, cellular uptake, and potential for off-target effects. nih.govnih.gov
A key characteristic of PS-modified oligonucleotides is their increased affinity for a wide range of proteins compared to their unmodified phosphodiester (PO) counterparts. nih.govidtdna.com This heightened binding is largely attributed to the introduction of the sulfur atom, which increases the hydrophobicity of the oligonucleotide backbone. assaygenie.com PS-ASOs are known to bind to numerous plasma proteins, with estimates suggesting that over 95% of a circulating PS ASO is protein-bound. nih.gov This extensive binding to plasma proteins, particularly albumin, is crucial for avoiding rapid renal clearance and facilitating distribution to various tissues. nih.gov
The interactions are not limited to plasma proteins. Inside the cell, PS-ASOs interact with a diverse array of intracellular proteins, with some studies identifying over 50 such binding partners. oligotherapeutics.orgoup.com These interactions can be non-specific, driven by the polyanionic nature and increased hydrophobicity of the PS backbone. frontiersin.orgtandfonline.com The extent of protein binding is often dependent on the number of PS linkages, with approximately 10–12 PS modifications being necessary for significant interactions with plasma proteins. nih.gov
While beneficial for distribution, this promiscuous protein binding can also lead to undesirable effects. biosearchtech.com The non-specific binding to proteins can sometimes cause toxicity or other off-target effects, particularly at higher concentrations. assaygenie.com The sequence and other chemical modifications of the oligonucleotide, such as 2'-sugar modifications, can also influence the specific proteins that bind and the affinity of these interactions. nih.govoup.com For example, 2'-O-methoxyethyl (MOE) modifications can increase the protein binding affinity of PS-ASOs. frontiersin.org
Influence on Protein Conformation and Protein-Protein Interactions (e.g., RNase H1)
The binding of this compound-modified oligonucleotides (PS-ASOs) can induce conformational changes in the proteins they interact with, which in turn can alter their function and their interactions with other proteins. nih.govnih.gov A prime example of this is the interaction with RNase H1, a key enzyme in the mechanism of action for many antisense oligonucleotides. frontiersin.orgresearchgate.net
While the binding of PS-ASOs or ASO/RNA duplexes generally stabilizes the conformation of many proteins, in the case of RNase H1, PS-ASO binding can lead to a destabilization or even partial unfolding of the protein, affecting both its hybrid binding domain and its catalytic domain. nih.govnih.govresearchgate.net The degree of this conformational change is correlated with the binding affinity of the PS-ASO to the protein. nih.govoup.com
These conformational alterations in RNase H1 can have significant downstream consequences on protein-protein interactions. For instance, the binding of certain "toxic" PS-ASOs to RNase H1 can induce or enhance its interaction with other proteins, such as the paraspeckle proteins P54nrb (NONO) and PSF (SFPQ). nih.govoup.com This altered interaction can lead to the mislocalization of these proteins to the nucleolus, which is thought to be a mechanism contributing to the toxicity of some PS-ASOs. researchgate.netoup.com Conversely, PS-ASO binding can also disrupt existing protein-protein interactions. An example is the disruption of the interaction between RNase H1 and the protein P32 upon PS-ASO binding. nih.govnih.gov
The specific chemical modifications of the PS-ASO, such as the type of 2'-sugar modification, play a crucial role in modulating these effects. For example, PS-ASOs with 2'-fluoro (F) modifications, which tend to bind proteins more tightly, can cause a greater reduction in the conformational stability of RNase H1 compared to those with 2'-methoxyethyl (MOE) modifications. nih.govoup.com This highlights the intricate relationship between the chemical structure of the PS-ASO, its protein binding profile, and its ultimate biological effects.
Identification and Characterization of this compound-Binding Proteins
A significant number of intracellular proteins that bind to this compound (PS)-modified oligonucleotides have been identified, and these interactions are known to influence the pharmacological properties and potential toxicities of these therapeutic molecules. researchgate.net Research has cataloged at least 50 to 80 intracellular proteins that interact with PS-ASOs. oligotherapeutics.orgresearchgate.net
These binding proteins are diverse and include proteins involved in various cellular processes. Affinity selection techniques followed by mass spectrometry have been instrumental in identifying these proteins. researchgate.net Some of the key identified PS-ASO binding proteins include:
Paraspeckle proteins: P54nrb (NONO) and SFPQ (PSF) are components of nuclear paraspeckles that have been shown to interact with PS-ASOs. frontiersin.org These interactions can be affected by the ASO sequence and may lead to the mislocalization and degradation of these proteins, a phenomenon linked to ASO toxicity. oup.com
Ku70 and Ku80: These proteins form a heterodimer involved in DNA double-strand break repair and have been identified as PS-ASO binding partners. researchgate.net
Cell surface proteins: A variety of proteins on the cell surface can bind to PS-ASOs, potentially mediating their cellular uptake. These include stabilin 1/2, the asialoglycoprotein receptor (ASGPR), epidermal growth factor receptor (EGFR), mannose-6-phosphate (B13060355) receptor (M6PR), nucleolin, and Toll-like receptor (TLR) proteins. nih.gov
Plasma proteins: In the bloodstream, PS-ASOs bind to a multitude of plasma proteins. While albumin is a major binder, studies have also highlighted the significant role of human γ-globulins in binding both PS-modified and other types of ASOs. nih.govfrontiersin.org Other identified plasma protein binders include histidine-rich glycoprotein, apolipoprotein E, and various complement components. nih.gov
The binding characteristics, such as affinity, are influenced by the chemical modifications of the oligonucleotide. For example, the type of 2'-sugar modification on a PS-ASO can alter its protein binding profile. oup.com The identification and characterization of these protein interactions are crucial for understanding the mechanisms of action, distribution, and potential side effects of this compound-modified oligonucleotides, ultimately aiding in the design of safer and more effective therapies. nih.govresearchgate.net
Modulation of Hybridization Properties and Binding Affinity
The introduction of this compound linkages into an oligonucleotide backbone has a dual effect on its binding characteristics. While it enhances binding to proteins, it generally reduces the affinity for its complementary nucleic acid target.
The replacement of a phosphodiester oxygen with a larger sulfur atom introduces a chiral center at the phosphorus atom, resulting in a mixture of diastereomers (Rp and Sp). google.com This structural alteration modestly destabilizes the duplex formed with a target RNA or DNA sequence. oup.com The reduction in thermal stability (Tm), a measure of hybridization affinity, is a well-documented consequence. Studies have shown that each PS modification can lower the melting temperature of a duplex by approximately 0.5 °C. biosearchtech.com More precise modeling using high-resolution melting has quantified the average destabilization effect of a single PS modification to be around 0.12 kcal/mol. nih.gov Despite this decrease in hybridization affinity, PS-modified oligonucleotides remain effective for applications like antisense technology because the enhanced nuclease resistance and cellular uptake often compensate for the slight reduction in target binding. pnas.org
Conversely, the this compound backbone significantly increases non-specific binding to a wide array of proteins. researchgate.netoup.com This enhanced protein interaction is a primary determinant of the pharmacokinetic and pharmacodynamic properties of PS-oligonucleotides. biosearchtech.comnih.gov In plasma, PS-oligonucleotides associate with numerous proteins, with albumin being a major, low-affinity binder and others, like alpha-2-macroglobulin, showing high-affinity interactions. nih.gov This protein binding is dependent on the number of PS linkages, with approximately 10 to 12 modifications being necessary for significant interaction. nih.gov This increased protein association is crucial for avoiding rapid renal clearance and facilitating distribution to various tissues. biosearchtech.comnih.gov
| Property | Effect of PS Modification | Quantitative Finding | Reference |
|---|---|---|---|
| Hybridization Affinity (vs. RNA/DNA) | Decrease | Tm lowered by ~0.5 °C per modification | biosearchtech.com |
| Duplex Stability | Decrease | Destabilization of ~0.12 kcal/mol per modification | nih.gov |
| Protein Binding Affinity | Increase | Kd of 0.05 μM for alpha 2 macroglobulin | nih.gov |
| Salt Susceptibility | Decrease | Enhanced affinity at physiological salt concentrations (200 mM NaCl) compared to unmodified DNA | oup.com |
Impact on Higher-Order Oligonucleotide Structures (e.g., G-Quadruplexes, Aptamers, DNAzymes)
Beyond simple duplexes, this compound modifications also exert significant influence on the structure and function of more complex oligonucleotide architectures.
G-Quadruplexes: These are four-stranded structures formed by guanine-rich sequences, stabilized by stacked G-quartets. The effect of PS modifications on G-quadruplex stability is dependent on the molecularity and topology of the structure. nih.gov For bimolecular and tetramolecular G-quadruplexes, the introduction of the larger sulfur atom tends to destabilize the structure. nih.gov However, for intramolecular G-quadruplexes, the destabilizing effect is often less pronounced, with some modified structures showing thermal stabilities nearly equivalent to their unmodified phosphodiester counterparts. nih.govrcpcm.ru
Aptamers: Aptamers are oligonucleotides that fold into specific three-dimensional structures to bind to targets with high affinity and specificity. Incorporating this compound linkages, creating "thioaptamers," is a common strategy to enhance their nuclease resistance and, in many cases, their binding affinity. nih.govnih.gov For example, thioaptamers selected to target the transcription factor NF-κB have demonstrated high-affinity, competitive binding. acs.org The sulfur atom can contribute to enhanced affinity and specificity through direct interactions with the protein target. acs.org
DNAzymes: DNAzymes, or deoxyribozymes, are catalytic DNA molecules. The "10-23" DNAzyme is a well-studied variant that can cleave RNA targets. Introducing PS modifications into the binding arms of a DNAzyme often leads to a significant reduction in catalytic activity. nih.govtandfonline.com This is primarily attributed to the decreased affinity for the RNA substrate, which hinders the formation of the catalytically active complex. nih.gov However, the impact is not always detrimental and can be position-dependent. mdpi.com In some cases, PS modification at the cleavage site can alter the DNAzyme's metal ion preference, switching its activation from magnesium-dependent to being stimulated by softer metals like cadmium. oup.com
| Structure Type | Effect of PS Modification | Key Finding | Reference |
|---|---|---|---|
| G-Quadruplexes | Variable; often destabilizing | Effect is molecularity-dependent; less impact on intramolecular structures. | nih.gov |
| Aptamers | Enhanced binding affinity | Thioaptamers show high affinity and specificity for protein targets like NF-κB. | nih.govacs.org |
| DNAzymes (10-23 type) | Reduced catalytic activity | Often caused by a decrease in target substrate affinity. | nih.govtandfonline.com |
| DNAzymes (modified) | Altered metal ion preference | PS modification at the cleavage junction can switch activity to be Cd2+-dependent. | oup.com |
Enhanced Cellular Uptake and Intracellular Retention Mechanisms
A critical advantage of this compound modification is the enhancement of cellular uptake and intracellular retention, which are essential for therapeutic efficacy. frontiersin.org Unmodified oligonucleotides are poorly taken up by cells, but the protein-binding propensity of PS-oligonucleotides facilitates their entry. nih.govoup.com
The process is generally understood to occur in two steps: adsorption followed by internalization. oup.com PS-oligonucleotides bind to various proteins on the cell surface, which triggers uptake through endocytic pathways. nih.gov This process, often termed "free uptake" or "gymnotic delivery," does not require transfection agents. oup.com Several mechanisms have been implicated, including non-specific adsorptive endocytosis and macropinocytosis. nih.gov Some studies also provide evidence for a caveolin-mediated uptake mechanism. embopress.org
Specific cell surface proteins have been identified as mediators of "productive" cellular uptake, meaning the oligonucleotide is trafficked to a cellular compartment where it can engage its target. nih.gov For instance, epidermal growth factor receptor (EGFR) has been shown to bind directly to PS-oligonucleotides and facilitate their internalization. oup.com Once inside the cell, PS-oligonucleotides are found within endocytic vesicles. oup.com Their strong binding to plasma and cellular proteins helps them avoid rapid degradation and allows for longer retention within the body and within cells, increasing the likelihood of reaching their site of action in the cytoplasm or nucleus. nih.govuni-muenchen.de
| Protein/Pathway | Role in Uptake/Retention | Mechanism | Reference |
|---|---|---|---|
| General Cell Surface Proteins | Adsorption & Internalization | Binds PS-oligos, initiating adsorptive endocytosis. | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Productive Cellular Uptake | Directly binds PS-oligos and mediates their internalization. | oup.com |
| Plasma Proteins (e.g., Albumin, Alpha 2 Macroglobulin) | In vivo Retention | Binds PS-oligos in circulation, preventing rapid clearance and aiding tissue distribution. | nih.govnih.gov |
| Caveolin-mediated pathway | Cellular Uptake | Suggested as a potential internalization route for PS-oligos. | embopress.org |
| Macropinocytosis | Non-productive Uptake Pathway | A major non-productive pathway for PS-oligo internalization. | nih.gov |
Stereochemical Influence on Phosphorothioate Oligonucleotide Functionality
Differential Biological Activities and Properties of Rp and Sp Diastereomers
The Rp and Sp diastereomers of phosphorothioate oligonucleotides exhibit distinct biological activities and physicochemical properties. These differences are fundamental to their performance as therapeutic agents.
One of the most significant distinctions lies in their interaction with nucleases. Generally, oligonucleotides with Sp-configured PS linkages are more resistant to nuclease degradation compared to their Rp counterparts. oup.comresearchgate.net This increased stability of the Sp isomer is a critical attribute for in vivo applications, as it prolongs the half-life of the oligonucleotide. wavelifesciences.comresearchgate.net
Conversely, the Rp configuration often leads to more stable duplex formation with target RNA sequences. oup.combiosearchtech.com The melting temperature (Tm) of a duplex, a measure of its thermal stability, is typically higher for all-Rp PS oligonucleotides compared to all-Sp versions. acs.org This enhanced binding affinity of the Rp isomer can be advantageous for target engagement. oup.com
Furthermore, the stereochemistry of the PS linkage influences the activation of RNase H, an enzyme crucial for the mechanism of action of many antisense oligonucleotides. nih.govoup.com The Rp isomer is generally more efficient at recruiting and activating RNase H, leading to more effective cleavage of the target RNA. oup.comresearchgate.net
The immunostimulatory properties of CpG-containing oligonucleotides are also stereochemistry-dependent. The Rp configuration has been shown to enhance the immunostimulatory effects of CpG motifs. oup.comresearchgate.net
These differential properties highlight a trade-off between stability (favored by Sp) and activity (often enhanced by Rp). The table below summarizes the key differential properties of Rp and Sp diastereomers.
| Property | Rp Diastereomer | Sp Diastereomer | References |
|---|---|---|---|
| Nuclease Resistance | More susceptible | More resistant | oup.comresearchgate.netbiosearchtech.com |
| Duplex Stability (Tm) | Higher | Lower | oup.comacs.org |
| RNase H Activation | More efficient | Less efficient | nih.govoup.comresearchgate.net |
| Lipophilicity | Lower | Higher | wavelifesciences.com |
| Immunostimulatory Activity (CpG) | Enhanced | Reduced | oup.comresearchgate.net |
Stereoselective Effects on Nuclease Susceptibility
The stereochemistry of the this compound linkage plays a critical role in determining the susceptibility of an oligonucleotide to degradation by nucleases. This stereoselective effect is a key factor in the design of stable and effective oligonucleotide therapeutics.
In general, the Sp diastereomer of a this compound linkage confers greater resistance to nuclease-mediated degradation than the Rp diastereomer. nih.govoup.comresearchgate.net This is because the spatial orientation of the sulfur atom in the Sp configuration sterically hinders the approach and binding of nuclease enzymes to the phosphodiester backbone. synoligo.com Studies have shown that all-Sp configured antisense oligonucleotides (ASOs) exhibit significantly longer half-lives in biological matrices like rat liver homogenates and serum compared to their all-Rp counterparts. wavelifesciences.comresearchgate.net For instance, an all-Rp ASO was observed to be completely degraded within two days in rat liver homogenate, whereas the all-Sp version showed minimal degradation even after five days. wavelifesciences.comresearchgate.net
The type of nuclease also influences the stereoselective degradation. While exonucleases tend to be more inhibited by Sp linkages at the termini, endonucleases may show different preferences. biosearchtech.com For example, snake venom phosphodiesterase shows lower exonuclease activity towards PS sites in the Sp configuration. nih.gov The protective effect of PS modifications is most pronounced when they are placed at the 3' and 5' ends of the oligonucleotide to guard against exonucleases. sigmaaldrich.com
It is important to note that a single this compound linkage is often insufficient to provide complete protection, as nucleases can still cleave the phosphodiester bond of the other stereoisomer. neb.com Therefore, multiple PS linkages, often at the termini, are typically incorporated to ensure robust protection against nuclease degradation. neb.com
The table below summarizes the relative stability of different stereochemical configurations of this compound oligonucleotides in the presence of nucleases.
| Stereochemical Configuration | Relative Nuclease Susceptibility | Key Findings | References |
|---|---|---|---|
| All-Rp | High | Rapidly degraded by nucleases. | wavelifesciences.comresearchgate.net |
| All-Sp | Low | Shows significant resistance to nuclease degradation, leading to a longer half-life. | wavelifesciences.comresearchgate.net |
| Stereorandom Mixture | Intermediate | Stability is an average of the Rp and Sp components. | wavelifesciences.com |
| Sp-linkages at termini | Low (against exonucleases) | Provides effective protection against exonuclease-mediated degradation. | synoligo.com |
Stereochemical Modulation of RNase H Activation and Cleavage Patterns
The stereochemistry of this compound linkages within an antisense oligonucleotide (ASO) significantly modulates the activation of Ribonuclease H (RNase H) and the resulting cleavage pattern of the target RNA. RNase H is a key enzyme in the mechanism of action for many ASOs, as it selectively degrades the RNA strand of a DNA/RNA heteroduplex.
Generally, the Rp configuration of a this compound linkage is preferred for efficient RNase H activation. nih.govoup.com Studies have shown that ASOs with all-Rp linkages in the DNA gap region are more effective at recruiting RNase H and promoting RNA cleavage compared to their all-Sp counterparts. researchgate.netoup.com This preference is attributed to the specific interactions between the enzyme's phosphate-binding pocket and the geometry of the Rp-PS linkage. wavelifesciences.com
Interestingly, the cleavage pattern of the target RNA can also be influenced by the stereochemistry of the PS linkages. oup.com The introduction of a single Rp linkage within a stretch of Sp linkages can direct RNase H to cleave at a specific site. oup.com This has been exploited to achieve allele-selective gene silencing by positioning an Rp linkage to direct cleavage near a single nucleotide polymorphism (SNP) on the target mRNA. rsc.org
Furthermore, specific stereochemical motifs have been identified that can enhance RNase H activity. For example, a triplet stereochemical code of 3'-SpSpRp-5' within the DNA core of an ASO has been shown to promote target RNA cleavage by RNase H1 in vitro and lead to a more durable response in vivo compared to stereorandom ASOs. wavelifesciences.comnih.gov This suggests that a rational design of PS stereochemistry can optimize RNase H-mediated cleavage.
The table below presents research findings on the effect of PS stereochemistry on RNase H activation and cleavage.
| Stereochemical Configuration/Motif | Effect on RNase H Activation | Impact on Cleavage Pattern | References |
|---|---|---|---|
| All-Rp in DNA gap | Enhanced activation | Generally follows the enzyme's natural cleavage preference. | oup.comresearchgate.netoup.com |
| All-Sp in DNA gap | Reduced activation | Less efficient cleavage. | rsc.org |
| Single Rp in an Sp gap | Can direct cleavage | Favors cleavage near the Rp linkage, enabling allele selectivity. | oup.comrsc.org |
| 3'-SpSpRp-5' triplet code | Promotes cleavage | Enhances RNase H1-mediated cleavage. | wavelifesciences.comnih.gov |
| RpSp step at specific positions | Can modulate activity | Can result in a single predominant cleavage site. | oup.comresearchgate.net |
Stereochemical Impact on Target Binding Affinity and Specificity
The stereochemistry of this compound linkages has a discernible impact on the binding affinity and specificity of an oligonucleotide for its target sequence. This is a crucial consideration in the design of antisense oligonucleotides and other nucleic acid-based therapeutics, where precise target recognition is paramount.
In terms of binding affinity, which is often measured by the melting temperature (Tm) of the duplex formed between the oligonucleotide and its complement, the Rp diastereomer generally confers higher stability than the Sp diastereomer. oup.comacs.org Duplexes containing all-Rp this compound linkages typically exhibit a higher Tm compared to those with all-Sp linkages, indicating a stronger binding interaction. acs.org The difference in Tm per PS modification is modest, around 0.5 °C, but can be cumulative in an oligonucleotide with multiple PS linkages. wavelifesciences.combiosearchtech.com This increased stability of the Rp isomer is thought to be due to a more favorable geometry of the phosphate (B84403) backbone, which more closely resembles that of natural phosphodiester DNA.
The stereochemical configuration of PS linkages can also influence the higher-order structure of oligonucleotides that rely on intramolecular folding for their function, such as aptamers and DNAzymes. nih.gov For these molecules, the stereochemistry of the PS linkages can significantly affect their stability and binding affinity for non-nucleic acid targets. nih.gov Differences of up to 15 °C in melting temperature have been observed between stereochemical variants of the same aptamer sequence. nih.gov
The table below summarizes the influence of Rp and Sp stereochemistry on target binding affinity.
| Stereochemical Configuration | Effect on Duplex Stability (Tm) | Impact on Binding Affinity | References |
|---|---|---|---|
| All-Rp | Higher Tm | Generally enhances binding affinity to complementary RNA. | oup.comacs.org |
| All-Sp | Lower Tm | Generally results in lower binding affinity compared to the Rp isomer. | acs.org |
| Stereorandom Mixture | Intermediate Tm | Binding affinity is an average of the Rp and Sp components. | researchgate.net |
| Stereochemically defined aptamers | Can vary significantly | Stereochemistry can be used to tune the binding affinity and activity of aptamers and DNAzymes. | nih.gov |
Strategies for Rational Design Incorporating Stereochemical Control
The recognition of the profound impact of this compound stereochemistry on oligonucleotide function has spurred the development of strategies for the rational design and synthesis of stereochemically pure or defined oligonucleotides. These approaches aim to overcome the limitations of stereorandom mixtures, which can contain a vast number of diastereomers, and to create therapeutics with optimized properties. nih.gov
A key strategy involves the development of stereocontrolled synthesis methods. The oxathiaphospholane (B1262164) method, for instance, has been instrumental in producing P-stereodefined oligonucleotides. rsc.org More recently, scalable synthetic processes have been developed that yield therapeutic ASOs with high stereochemical and chemical purity. researchgate.netwavelifesciences.com These methods allow for the precise placement of Rp and Sp linkages at specific positions within the oligonucleotide chain.
The rational design of stereopure oligonucleotides often involves a careful balance of the desirable properties of each diastereomer. For example, a common strategy is to incorporate Sp linkages in regions of the oligonucleotide where nuclease resistance is paramount, while placing Rp linkages in the "gap" region of an ASO to maximize RNase H activation. nih.gov This chimeric approach seeks to combine the stability of the Sp isomer with the activity of the Rp isomer.
Furthermore, specific stereochemical patterns or "codes" have been identified that can enhance therapeutic efficacy. The discovery of the 3'-SpSpRp-5' triplet that promotes RNase H1 cleavage is a prime example of how rational design can lead to improved drug performance. wavelifesciences.comnih.gov This allows for the creation of ASOs with a more durable response compared to their stereorandom counterparts. wavelifesciences.comnih.gov
Another design consideration is the interplay between PS stereochemistry and other chemical modifications, such as 2'-O-methoxyethyl (MOE) or Locked Nucleic Acid (LNA). plos.orgnih.gov The combination of these modifications can be used to fine-tune the properties of the oligonucleotide, such as binding affinity, stability, and toxicity. For instance, Sp linkages can sometimes be used to replace 2'-MOE modifications to achieve comparable stability. wavelifesciences.comresearchgate.net
The table below outlines some of the key strategies for the rational design of stereochemically controlled this compound oligonucleotides.
| Design Strategy | Description | Objective | References |
|---|---|---|---|
| Stereocontrolled Synthesis | Utilizing methods like the oxathiaphospholane approach or other scalable processes to produce stereopure oligonucleotides. | To enable the creation of oligonucleotides with defined stereochemistry. | wavelifesciences.comrsc.org |
| Chimeric Design (Rp/Sp) | Incorporating both Rp and Sp linkages at specific positions within the oligonucleotide. | To balance nuclease stability (Sp) with enhanced activity (Rp), such as RNase H activation. | nih.gov |
| Stereochemical Codes | Identifying and incorporating specific stereochemical motifs that enhance a desired biological function. | To optimize activities like RNase H-mediated cleavage (e.g., 3'-SpSpRp-5' motif). | wavelifesciences.comnih.gov |
| Combination with Other Modifications | Integrating stereocontrolled PS linkages with other chemical modifications like 2'-MOE or LNA. | To further refine properties such as binding affinity, stability, and toxicity profile. | plos.orgnih.gov |
| Allele-Selective Design | Strategically placing Rp linkages to direct RNase H cleavage to a specific site on the target mRNA. | To achieve selective silencing of a disease-associated allele. | rsc.org |
Elucidation of Stereochemical Codes in Oligonucleotide Function
The concept of a "stereochemical code" in this compound oligonucleotides refers to the idea that specific, defined patterns of Rp and Sp linkages can dictate and optimize the biological function of these molecules. This goes beyond the general properties of all-Rp or all-Sp configurations and delves into the nuanced effects of precise stereochemical sequences. The elucidation of these codes is a key area of research aimed at the rational design of more effective and safer oligonucleotide therapeutics. wavelifesciences.com
The elucidation of these stereochemical codes is made possible by advancements in stereocontrolled synthesis, which allow for the creation of libraries of oligonucleotides with defined stereochemical patterns. wavelifesciences.com By systematically varying the stereochemistry at each position and assessing the impact on biological activity, researchers can decipher the "rules" that govern the relationship between stereochemistry and function.
The ongoing effort to understand these stereochemical codes is leading to a paradigm shift in oligonucleotide drug design, moving away from complex stereorandom mixtures towards rationally designed, stereopure compounds with predictable and optimized pharmacological properties. wavelifesciences.com This approach holds the promise of developing next-generation nucleic acid therapeutics with improved efficacy and safety profiles. wavelifesciences.com
The table below provides an example of a known stereochemical code and its functional consequence.
| Stereochemical Code/Motif | Functional Consequence | Mechanism | References |
|---|---|---|---|
| 3'-SpSpRp-5' Triplet in DNA Gap | Enhanced RNase H1-mediated cleavage of target RNA. | The specific spatial arrangement of the this compound linkages in this motif is recognized by the catalytic domain of RNase H1, promoting more efficient cleavage. | wavelifesciences.comnih.gov |
| RpSp Step in DNA Gap | Can direct RNase H1 to a single predominant cleavage site. | The transition from an Rp to an Sp linkage creates a specific structural feature that influences the positioning and activity of the RNase H1 enzyme. | oup.comresearchgate.net |
| Single Rp linkage in an otherwise Sp gap | Enables allele-selective cleavage. | Directs the RNase H1 phosphate-binding pocket to the Rp site, focusing cleavage activity near a target SNP. | rsc.org |
Analytical and Characterization Techniques for Phosphorothioate Modified Oligonucleotides
Chromatographic Separation Methods
Chromatography is a cornerstone for the purification and analysis of phosphorothioate oligonucleotides, allowing for the separation of the target full-length sequence from impurities like shorter sequences (n-1, n-2) and those with failed modifications.
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is a widely adopted and powerful technique for the analysis of this compound oligonucleotides. phenomenex.comlcms.cz This method is adept at separating oligonucleotides based on their length and the presence of hydrophobic protecting groups. The fundamental principle involves the use of an ion-pairing agent, typically a hydrophobic amine like triethylamine (B128534) (TEA), in the mobile phase. phenomenex.comnih.gov This agent forms a neutral complex with the negatively charged phosphate (B84403)/phosphorothioate backbone of the oligonucleotide, enabling its retention on a hydrophobic stationary phase, such as a C18 column. researchgate.netmdpi.com
The separation is influenced by several factors, including the nature and concentration of the ion-pairing agent, the organic modifier in the mobile phase, and the column temperature. researchgate.netnih.gov For instance, increasing the concentration of the ion-pairing reagent can enhance chromatographic performance. phenomenex.com Elevated temperatures are often employed to denature any secondary structures the oligonucleotides might form, leading to sharper peaks and improved resolution. nih.gov However, the presence of numerous diastereomers in full-phosphorothioate oligonucleotides can lead to significant peak broadening, complicating the separation of the main product from closely related impurities. phenomenex.comresearchgate.net
| Parameter | Condition/Reagent | Purpose |
| Stationary Phase | C18 (Octadecyl) | Provides a hydrophobic surface for retention of the ion-paired oligonucleotide. |
| Ion-Pairing Agent | Triethylamine (TEA), Hexylamine | Neutralizes the negative charge on the oligonucleotide backbone, increasing hydrophobicity. phenomenex.comlcms.cz |
| Mobile Phase Modifier | Acetonitrile, Methanol | Elutes the oligonucleotides from the column by increasing the mobile phase hydrophobicity. lcms.cz |
| Additive | Hexafluoro-2-propanol (HFIP) | Improves the effectiveness of the ion-pairing agent. nih.govsci-hub.se |
| Temperature | Elevated (e.g., 60 °C) | Disrupts secondary structures of oligonucleotides to improve peak shape. lcms.cznih.gov |
While highly effective for separation, traditional IP-RPLC mobile phases containing reagents like TEA and HFIP can suppress ionization efficiency, posing challenges for direct coupling to mass spectrometry (MS). nih.govsci-hub.se
Anion Exchange Chromatography (AEX)
Anion Exchange Chromatography (AEX) is another principal method for the analysis and purification of this compound oligonucleotides. sigmaaldrich.comselectscience.net This technique separates molecules based on their net negative charge, which is proportional to the length of the oligonucleotide chain. sigmaaldrich.com The this compound modification increases the molecule's acidity compared to its phosphodiester counterpart, leading to stronger retention on the AEX column. sigmaaldrich.com
AEX is particularly effective at resolving full-length oligonucleotides from shorter synthesis failure sequences (shortmers). sigmaaldrich.com However, the high salt concentrations required for elution in AEX are not directly compatible with mass spectrometry, often necessitating an offline or online desalting step if MS analysis is required. nih.govsci-hub.se The presence of a large number of diastereomers in this compound oligonucleotides can also result in broad peaks, potentially obscuring the separation of impurities. sigmaaldrich.com To mitigate secondary hydrophobic interactions with the stationary phase, an organic modifier is often included in the mobile phase. sigmaaldrich.com
| Feature | Description | Reference |
| Separation Principle | Based on the number of negative charges on the phosphate/phosphorothioate backbone. | sigmaaldrich.com |
| Primary Application | Separation of full-length products from shorter impurities (shortmers). | sigmaaldrich.com |
| Effect of PS-Modification | Increased acidity and hydrophobicity lead to stronger retention compared to phosphodiester oligonucleotides. | sigmaaldrich.com |
| Challenge | Co-elution of numerous diastereomers can lead to broad peaks, complicating impurity profiling. | sigmaaldrich.com |
| MS Compatibility | High salt mobile phases are incompatible with direct MS coupling, requiring desalting. | nih.govsci-hub.se |
Mixed-Mode Chromatography
Mixed-Mode Chromatography (MMC) has emerged as a versatile approach that combines multiple separation mechanisms, such as anion-exchange and hydrophobic interaction or reversed-phase, within a single column. nih.govdiva-portal.org This strategy offers unique selectivity for separating complex mixtures of oligonucleotides and their impurities. nih.gov
For instance, a mixed-mode column with both anion-exchange and hydrophobic functionalities can be used to separate this compound oligonucleotides from their phosphodiester (PO) impurities. nih.gov By manipulating the mobile phase composition, such as the salt concentration and organic modifier content, either the anion-exchange or the hydrophobic interaction mechanism can be emphasized. nih.gov This dual separation capability on a single column provides a powerful tool for both analytical characterization and preparative purification of this compound oligonucleotides. nih.govgoogle.com The use of a single mixed-mode column can provide separations that are comparable to using separate, dedicated AEX and hydrophobic interaction chromatography (HIC) columns. nih.gov
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound oligonucleotides, providing precise mass measurement and sequence confirmation.
Tandem Mass Spectrometry (MS/MS) for Sequence and Modification Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the detailed structural characterization and sequencing of this compound-modified oligonucleotides. nih.gov This method involves the isolation of a specific precursor ion (the oligonucleotide of interest) and its subsequent fragmentation through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). nih.gov The resulting fragment ions are then analyzed to reconstruct the oligonucleotide sequence and confirm the location of any modifications. nih.govresearchgate.net
The fragmentation pattern of oligonucleotides can be complex, but it provides a wealth of structural information. rsc.org However, the this compound modification can influence the fragmentation efficiency. Studies have shown that PS-modified DNA oligonucleotides can exhibit a loss in MS/MS fragmentation efficiency and reduced sequence coverage compared to their unmodified counterparts when using techniques like CID and HCD. nih.gov Despite this, HCD has been demonstrated to be superior to CID for sequencing thymidine-rich PS-modified DNA oligonucleotides, providing more sequence-defining fragments. nih.gov
Activated Ion-Negative Electron Transfer Dissociation (NETD) MS/MS
| Fragmentation Technique | Key Characteristics for PS-Oligonucleotides | Reference |
| Collision-Induced Dissociation (CID)/Higher-Energy Collisional Dissociation (HCD) | Provides sequence information, but PS modification can reduce fragmentation efficiency. HCD is generally more effective than CID. | nih.gov |
| Activated Ion-Negative Electron Transfer Dissociation (AI-NETD) | Excellent for PS-RNA analysis. Produces diagnostic a- and z-type ions at the PS linkage site, enabling precise localization of the modification. | um.edu.mtnih.gov |
Quantification of Phosphorothioated Oligonucleotides by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), stands as a premier technique for the quantification of this compound oligonucleotides in various biological matrices. nih.gov This method offers high sensitivity and selectivity, enabling the accurate measurement of the parent drug and its metabolites. nih.gov
Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is a commonly employed separation strategy. nih.gov This technique utilizes ion-pairing reagents, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), in the mobile phase to enhance the retention and resolution of the highly polar oligonucleotide molecules on a non-polar stationary phase, like a C18 column. The choice of ion-pairing reagent and its concentration, along with other chromatographic parameters like column temperature and the organic modifier gradient, are critical for achieving optimal separation. nih.gov
Following chromatographic separation, the oligonucleotides are introduced into the mass spectrometer, typically via electrospray ionization (ESI). nih.gov ESI is a soft ionization technique that allows the large, thermally labile oligonucleotide molecules to be transferred into the gas phase as multiply charged ions with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then used for quantification, often in the multiple reaction monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion (the molecular ion of the oligonucleotide) is selected in the first mass analyzer, fragmented in a collision cell, and a specific fragment ion is then monitored in the second mass analyzer. This highly specific detection method significantly reduces background noise and improves the limit of quantification. mdpi.comchromatographytoday.com
For the quantification of this compound oligonucleotides in complex biological samples like plasma or tissue homogenates, a robust sample preparation procedure is essential. nih.govacs.org This often involves solid-phase extraction (SPE) to isolate the oligonucleotides from matrix components that can interfere with the analysis. nih.gov The development of a validated LC-MS/MS method requires careful optimization of all steps, from sample extraction to the final detection, to ensure accuracy, precision, and reliability. nih.gov
Table 1: Key Parameters in LC-MS/MS Quantification of this compound Oligonucleotides
| Parameter | Description | Common Choices/Conditions |
| Chromatography Mode | The primary separation technique used. | Ion-Pair Reversed-Phase (IP-RP) nih.gov |
| Stationary Phase | The solid support within the chromatography column. | C18 |
| Mobile Phase A | The aqueous component of the mobile phase. | Triethylamine (TEA) and Hexafluoroisopropanol (HFIP) in water chromatographytoday.com |
| Mobile Phase B | The organic component of the mobile phase used for elution. | Methanol or Acetonitrile nih.gov |
| Ionization Source | The method used to generate ions for mass analysis. | Electrospray Ionization (ESI) nih.gov |
| MS Detection Mode | The mass spectrometry technique used for quantification. | Multiple Reaction Monitoring (MRM) mdpi.comchromatographytoday.com |
| Sample Preparation | The process of extracting the analyte from the biological matrix. | Solid-Phase Extraction (SPE) nih.gov |
Spectroscopic Analysis Methods
Spectroscopic techniques provide invaluable information about the structure and conformation of this compound oligonucleotides.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly phosphorus-31 NMR (³¹P NMR), is a powerful tool for the characterization of this compound oligonucleotides. mdpi.comnih.gov Since phosphorus is a constituent of every nucleotide linkage, ³¹P NMR provides direct insight into the chemical environment of the phosphorus atoms in the oligonucleotide backbone. mdpi.com
A key application of ³¹P NMR is its ability to distinguish between phosphodiester (PO) and this compound (PS) linkages. The substitution of a non-bridging oxygen atom with a sulfur atom leads to a significant downfield chemical shift of the ³¹P signal for the this compound group, typically in the range of 40-50 ppm, compared to the corresponding phosphate group. nih.gov This distinct chemical shift difference allows for the direct assessment of the extent of sulfurization in a synthetic oligonucleotide. organica1.org
Furthermore, ³¹P NMR can be used to analyze the diastereomeric purity of this compound oligonucleotides. nih.gov The chiral environment at the phosphorus center in the Rp and Sp diastereomers can lead to different chemical shifts, allowing for their resolution and quantification. High-field NMR instruments provide the necessary resolution to separate these closely related signals. nih.gov While one-dimensional (1D) ³¹P NMR is often sufficient for initial assessment, two-dimensional (2D) NMR techniques can provide more detailed structural information and aid in the assignment of complex spectra. researchgate.net
It is important to note that when using cross-polarization magic angle spinning (CPMAS) NMR for solid-state analysis, caution must be exercised in quantitative interpretations, as signal intensities can be influenced by cross-polarization dynamics. oup.comresearchgate.net
Electrophoretic Techniques
Electrophoretic methods are widely used for the separation and analysis of this compound oligonucleotides, offering high resolution and efficiency.
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary electrophoresis (CE) is a powerful analytical technique for the separation of charged molecules based on their electrophoretic mobility in a narrow capillary. frontiersin.org For this compound oligonucleotides, CE is particularly valuable for the separation of diastereomers, which is a significant challenge in their analysis. frontiersin.orgnih.gov
The separation of these stereoisomers by CE is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govresearchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. nih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with the analytes. researchgate.net The differential interaction between the diastereomers and the chiral selector leads to differences in their electrophoretic mobility, enabling their separation.
The choice of cyclodextrin (B1172386), its concentration, the pH of the BGE, and the addition of organic modifiers are critical parameters that need to be optimized to achieve the desired separation. nih.govresearchgate.net For instance, a combination of charged cyclodextrin derivatives, such as a cationic γ-cyclodextrin and an anionic β-cyclodextrin, has been shown to be effective for the separation of short this compound oligonucleotides. frontiersin.orgnih.gov The use of a coated capillary can also improve the separation efficiency and reproducibility. frontiersin.org CE methods have been developed that can separate this compound oligonucleotide diastereomers with high efficiency in a short analysis time. nih.gov
Advanced Detection and Sequencing Methodologies
The progress in therapeutic applications of this compound oligonucleotides has driven the development of advanced methods for their detection and sequencing.
One approach for sequencing this compound oligonucleotides is based on a modified chain termination method coupled with capillary electrophoresis and UV detection. oup.com This method avoids the need for fluorescent or radioactive labeling, making it more cost-effective. oup.com By optimizing the cycle sequencing reaction, sufficient quantities of sequencing fragments can be generated for detection by UV absorbance. oup.com
Another innovative detection strategy involves the use of oligonucleotide-templated reactions (OTRs) with fluorogenic probes. scilit.commdpi.com This method leverages the specific hybridization of a probe to the target this compound-modified DNA to trigger a photocatalytic reaction that generates a fluorescent signal. mdpi.com The signal amplification achieved through this catalytic process allows for the sensitive detection of this compound modifications. scilit.com
For the quantification of this compound oligonucleotides in biological samples, methods based on splint ligation followed by quantitative polymerase chain reaction (qPCR) have been developed. nih.govresearchgate.net In this assay, the target oligonucleotide acts as a splint to guide the ligation of two complementary probes. The resulting ligation product is then quantified by qPCR, providing a highly sensitive and specific detection method. nih.govresearchgate.net This technique can be applied to various types of chemically modified oligonucleotides, including those with this compound linkages. nih.gov
Furthermore, solid-supported desulfurization methods have been developed to facilitate the sequence analysis of this compound oligonucleotides. oup.comnih.gov This approach involves the selective conversion of the this compound linkages back to phosphodiester linkages while the oligonucleotide is still attached to a solid support, followed by standard sequencing protocols like Maxam-Gilbert sequencing. oup.com
Fluorogenic Detection Strategies (e.g., Oligonucleotide-Templated Reactions)
Fluorogenic detection methods provide sensitive and often real-time analysis of PT modifications. A prominent approach in this category involves oligonucleotide-templated reactions (OTRs), where the target PT-containing nucleic acid sequence acts as a template to bring reactive probes into proximity, triggering a detectable fluorescent signal. oup.comfrontiersin.org
One innovative strategy employs a photocatalytic OTR. In this system, an oligonucleotide containing a PT modification first reacts with a ruthenium(II) complex. nih.gov Subsequently, a fluorogenic probe, such as an oligonucleotide modified with 7-azido-coumarin, hybridizes to the template. nih.gov The proximity of the ruthenium catalyst to the azido-coumarin on the template facilitates the reduction of the azide (B81097) to a highly fluorescent amine, generating a signal. nih.gov This method can achieve significant signal amplification because a single template can catalyze multiple fluorogenic events. nih.gov The efficiency of this detection is influenced by factors like temperature, the length of the probe sequence, and the distance between the PT modification and the fluorogenic reporter. nih.govoup.com
Another powerful OTR-based method is the quenched autoligation (QUAL) probe system. oup.comfrontiersin.org This strategy utilizes two separate probes: a nucleophilic probe, typically with a 3'-phosphorothioate, and an electrophilic probe carrying a quencher at its 5'-end. frontiersin.org The nucleophilic probe is labeled with a fluorophore. When both probes hybridize to the complementary target sequence, the this compound group of the nucleophilic probe attacks the electrophilic probe. oup.comfrontiersin.org This template-mediated ligation reaction releases the quencher, resulting in a strong fluorescence signal. frontiersin.org QUAL probes have demonstrated high selectivity, capable of discriminating single-base mismatches. oup.com
Table 1: Comparison of Fluorogenic Detection Strategies
| Strategy | Mechanism | Key Components | Signal Generation |
|---|---|---|---|
| Photocatalytic OTR | A PT-labeled oligonucleotide binds a metal complex, which then catalyzes the reduction of a fluorogenic azide on a second probe hybridized to the template. nih.gov | PT-modified target, Ruthenium(II) complex, Oligonucleotide probe with fluorogenic azide (e.g., 7-azido-coumarin). nih.gov | Reduction of azide to a fluorescent amine. nih.gov |
| QUAL Probes | Template-mediated ligation of a nucleophilic (this compound) probe and an electrophilic probe. oup.comfrontiersin.org | Nucleophilic probe with fluorophore and 3'-PT, Electrophilic probe with 5'-quencher. frontiersin.org | Ligation separates the fluorophore from the quencher, causing fluorescence de-quenching. frontiersin.org |
Iodine-Induced Cleavage and Sequencing Methods (e.g., ICDS, PT-IC-Seq)
Methods based on the specific chemical cleavage of the DNA backbone at PT sites by iodine are fundamental for mapping PT modifications. nih.govfrontiersin.org The underlying chemistry involves the selective binding of iodine to the sulfur atom of the this compound linkage. frontiersin.orgnih.govpacb.com This interaction makes the phosphorus atom susceptible to nucleophilic attack, leading to the scission of the P-O backbone bond. nih.govpacb.com This specific cleavage provides the basis for several high-throughput sequencing techniques.
Iodine-induced Cleavage Deep Sequencing (ICDS) was developed to map the genomic locations of PT sites. nih.gov In the ICDS workflow, genomic DNA is treated with iodine to induce double-strand breaks specifically at sites where PT modifications are present on both strands. nih.govfrontiersin.org These fragments are then ligated to sequencing adapters that have a unique index, followed by PCR amplification to enrich for the cleaved fragments. nih.govfrontiersin.org Subsequent next-generation sequencing allows for the identification of the PT-modified locations. However, because of the PCR enrichment step, ICDS is considered a qualitative method suitable for identifying PT sites but not for accurately quantifying the frequency of modification at a specific site. nih.govfrontiersin.org
To overcome the quantitative limitations of ICDS, This compound Iodine-induced Cleavage Sequencing (PT-IC-Seq) was developed. nih.govfrontiersin.org The initial steps of PT-IC-Seq are similar to ICDS, involving iodine-induced cleavage at PT sites. frontiersin.org The crucial difference is the elimination of the PCR enrichment step. nih.govfrontiersin.org In PT-IC-Seq, the DNA is treated with iodine, fragmented (e.g., by sonication), and then directly ligated to sequencing adapters for high-throughput sequencing. frontiersin.org By avoiding the enrichment bias, PT-IC-Seq allows for the quantitative determination of the modification frequency at each PT site across the genome. nih.govfrontiersin.orgresearchgate.net This has been instrumental in revealing that many PT sites in bacteria are only partially modified within a population. frontiersin.orgresearchgate.net
Table 2: Overview of Iodine-Based PT Sequencing Methods
| Method | Key Principle | Workflow | Output |
|---|
| ICDS | Iodine-induced cleavage at PT sites followed by enrichment of cleaved fragments. nih.govnih.gov | 1. Iodine treatment to cleave DNA at PT sites. 2. Ligation of indexed adapters. 3. PCR amplification for enrichment. 4. High-throughput sequencing. frontiersin.org | Qualitative mapping of PT site locations. nih.gov | | PT-IC-Seq | Iodine-induced cleavage at PT sites without an enrichment step. nih.govfrontiersin.org | 1. Iodine treatment to cleave DNA at PT sites. 2. DNA fragmentation and ligation of sequencing adapters. 3. High-throughput sequencing. frontiersin.org | Quantitative mapping of PT site locations and modification frequency. frontiersin.orgresearchgate.net |
Single-Molecule Real-Time (SMRT) Sequencing for PT Site Mapping
Single-Molecule Real-Time (SMRT) sequencing, a technology developed by Pacific Biosciences (PacBio), offers a distinct method for detecting DNA modifications, including phosphorothioates, without the need for chemical labeling or cleavage. nih.govnih.gov The technology monitors a single DNA polymerase molecule as it synthesizes a complementary strand on a template molecule in real-time. nih.gov The incorporation of each nucleotide is recorded, and the time between successive base incorporations, known as the interpulse duration (IPD), is measured. nih.govnih.gov
The presence of a modification in the DNA template, such as a this compound linkage, can alter the kinetics of the DNA polymerase. nih.govoup.com This change is detected as a statistically significant increase in the IPD at and around the modified site, creating a distinct kinetic signature. nih.govnih.gov This allows for the direct, genome-wide mapping of PT modifications from native DNA. nih.govfrontiersin.org
Research has shown that SMRT sequencing can successfully detect the naturally occurring Rp stereoisomer of the this compound linkage, which causes a readily detectable kinetic signal, while the synthetic Sp configuration does not produce a similar effect. nih.gov SMRT sequencing has been applied to map PT sites in various bacterial genomes, revealing that PT modifications often occur within specific consensus sequences (e.g., GPSAAC/GPSTTC). nih.govpacb.com Furthermore, single-molecule analysis using this technology has provided key insights into the nature of PT modification, demonstrating that at any given consensus site, the modification may be partial within a population of DNA molecules. nih.govnih.govoup.com While powerful, the method's sensitivity can be a challenge, as it requires distinguishing the PT-specific kinetic signals from background noise. oup.comoup.comnih.gov
Biological Roles and Research Applications of Phosphorothioate Modifications
Phosphorothioates in Gene Modulation Research Modalities
The enhanced stability provided by PS linkages has made them indispensable in various research modalities aimed at modulating gene expression.
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target through Watson-Crick base pairing. nih.gov This binding can lead to the degradation of the target mRNA, thereby silencing the expression of the corresponding gene. nih.govidtdna.com
Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their effectiveness. nih.gov The introduction of PS linkages throughout the oligonucleotide backbone significantly increases their resistance to these enzymes, prolonging their half-life and allowing for sustained gene silencing effects. nih.govidtdna.com In a typical mechanism, the ASO-mRNA hybrid is recognized by RNase H, an enzyme that cleaves the RNA strand of the hybrid, leading to the destruction of the mRNA and subsequent reduction in protein production. assaygenie.com
Table 1: Key Features of Phosphorothioate-Modified ASOs in Research
| Feature | Description | Research Implication |
| Nuclease Resistance | The PS backbone protects the ASO from degradation by endo- and exonucleases. nih.govidtdna.com | Enables sustained gene silencing for functional studies. |
| RNase H Activation | ASOs with a DNA gap flanked by modified nucleotides can recruit RNase H to cleave the target mRNA. assaygenie.comfrontiersin.org | Provides a primary mechanism for potent gene knockdown. |
| Cellular Uptake | PS modifications can enhance binding to serum proteins, which may aid in tissue distribution and cellular uptake. nih.govresearchgate.net | Facilitates the delivery of ASOs to target cells and tissues for in vitro and in vivo studies. |
| Target Specificity | Designed to be complementary to a specific mRNA sequence. idtdna.com | Allows for the investigation of the function of individual genes. |
Research applications of PS-modified ASOs are extensive and include elucidating gene function, validating drug targets, and studying disease mechanisms. For instance, ASOs have been used to investigate the role of specific genes in cancer progression and to explore potential therapeutic strategies by targeting disease-associated transcripts. assaygenie.com
RNA interference (RNAi) is a natural cellular process for gene silencing that utilizes small interfering RNAs (siRNAs). siRNAs are short, double-stranded RNA molecules that can guide the RNA-induced silencing complex (RISC) to cleave a complementary mRNA target.
Similar to ASOs, unmodified siRNAs are susceptible to nuclease degradation. Incorporating PS modifications into one or both strands of the siRNA duplex enhances their stability and prolongs their gene-silencing activity. assaygenie.com While extensive modification can sometimes interfere with the activity of the RISC complex, strategic placement of PS linkages can provide a balance between stability and efficacy. assaygenie.com
Table 2: Impact of this compound Modification on siRNA in Research
| Aspect | Effect of this compound Modification |
| Stability | Increased resistance to nuclease degradation, leading to a longer half-life. assaygenie.com |
| Efficacy | Can be maintained or slightly reduced depending on the extent and position of the modification. assaygenie.com |
| Delivery | May enhance cellular uptake and tissue distribution. embopress.org |
The use of PS-modified siRNAs is a common tool in functional genomics research, allowing for the systematic knockdown of genes to study their roles in various cellular processes.
Aptamers are single-stranded oligonucleotides (DNA or RNA) that fold into specific three-dimensional structures, enabling them to bind to a wide range of targets, including proteins, small molecules, and cells, with high affinity and specificity. nih.gov This binding can inhibit the function of the target molecule, making aptamers valuable tools in research and diagnostics.
The inclusion of PS modifications in aptamers enhances their stability in biological fluids, which is crucial for their application as molecular inhibitors and diagnostic reagents. nih.govnih.gov Thioaptamers, which are aptamers containing PS linkages, have been developed to target various proteins involved in disease processes. nih.gov For example, PS-modified aptamers have been investigated as inhibitors of the RNase H domain of HIV-1 reverse transcriptase. nih.gov
In diagnostics, the stability of PS-modified aptamers allows for their use in various assay formats for the detection of biomarkers.
RNA Interference (RNAi) and siRNA Research Applications
This compound Modification in CRISPR/Cas9 System Components
The CRISPR/Cas9 system has revolutionized genome editing, and chemical modifications, including phosphorothioates, are being employed to enhance its efficiency and delivery.
The single-guide RNA (sgRNA) is a crucial component of the CRISPR/Cas9 system, directing the Cas9 nuclease to a specific genomic locus. frontiersin.org The stability of the sgRNA is critical for successful gene editing, especially when the CRISPR/Cas9 components are delivered as RNA or ribonucleoprotein (RNP) complexes. researchgate.netplos.org
Chemical modifications, such as PS linkages, at the ends of the sgRNA can protect it from exonuclease degradation, thereby increasing its functional lifespan within the cell. biosearchtech.com This enhanced stability leads to more efficient and sustained gene editing activity. plos.orgacs.org Studies have shown that sgRNAs with PS modifications, often in combination with other modifications like 2'-O-methyl, exhibit improved editing efficiency compared to unmodified sgRNAs. plos.orgacs.org
Table 3: Benefits of this compound Modification on sgRNA
| Benefit | Mechanism |
| Increased Stability | Protects against nuclease degradation, extending the functional half-life of the sgRNA. biosearchtech.comnih.gov |
| Improved Editing Efficiency | A longer-lasting sgRNA allows for more opportunities for the Cas9-sgRNA complex to find and cleave the target DNA. plos.orgacs.org |
| Enhanced Target Binding | While the primary role is stability, PS modifications can also influence the overall conformation and binding kinetics of the sgRNA. nih.gov |
The delivery of CRISPR/Cas9 components into cells is a significant challenge. PS modifications can play a role in improving the delivery of these components. For instance, PS modifications have been applied to the ends of donor DNA templates used for homology-directed repair (HDR), a pathway for precise gene editing, to protect them from degradation and improve editing efficiency. frontiersin.org
Furthermore, the increased hydrophobicity conferred by PS modifications can aid in the cellular uptake of oligonucleotides, a property that is being explored for the delivery of CRISPR components. assaygenie.com
Enhancement of Single-Guided RNA (sgRNA) Stability and Target Binding
Natural DNA this compound Modification Systems in Prokaryotes
DNA this compound (PT) modifications, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom, represent a unique form of prokaryotic epigenetics. mdpi.com This modification is catalyzed by specific enzyme systems and plays a crucial role in the survival and adaptation of bacteria.
Molecular Mechanisms of this compound Modification Enzymes (e.g., DndFGH, SspE)
The enzymatic machinery responsible for PT modifications also functions as a defense mechanism, primarily through two well-characterized systems: the Dnd and Ssp systems.
The Dnd system involves two main components: the modification module (DndABCDE or IscS-DndBCDE) and the restriction module (DndFGH). oup.com The DndABCDE proteins work as a complex to catalyze the formation of double-stranded PT modifications in a sequence-specific and stereospecific manner, typically at 5′-GpsAAC-3′/5′-GpsTTC-3′ sites. mdpi.comoup.com The DndF, DndG, and DndH proteins assemble into a DndFGH complex that functions as the defense unit. mdpi.comidtdna.com This complex exhibits both DNA translocation and nicking nuclease activities. mdpi.comidtdna.com The DndFGH complex preferentially binds to PT-modified DNA, but this binding suppresses its ATPase and nuclease activities, thus preventing it from damaging the host's own "self" DNA. oup.commdpi.com
The Ssp system provides a different mode of action. It consists of the SspABCD modification module, which creates single-stranded PT modifications at specific motifs like 5′-CpsCA-3′, and the SspE effector protein. frontiersin.orgnih.gov Unlike DndFGH, the defensive activity of SspE is dependent on sensing the PT modification on the host DNA. mdpi.comfrontiersin.org This recognition of the "self" modification stimulates SspE's NTPase (or GTPase) activity, triggering a conformational change. oup.comfrontiersin.org This activation allows SspE to specifically nick and degrade invading phage DNA that lacks the modification, while avoiding autoimmunity. mdpi.comoup.com
Role in Host Defense and Self/Non-Self DNA Discrimination (e.g., Phage Defense)
Both the Dnd and Ssp systems are sophisticated innate defense barriers that protect bacteria from bacteriophage (phage) invasion. frontiersin.orgasm.org Their core function relies on the ability to distinguish between the bacterium's own DNA ("self") and foreign DNA from invaders ("non-self"). This discrimination is achieved by using PT modification as an epigenetic marker. mdpi.comasm.org
In these restriction-modification (R-M) like systems, the host genome is marked with PT modifications by the Dnd or Ssp modification enzymes.
The DndFGH restriction complex patrols the cell for DNA that lacks the appropriate PT signature at recognized sites. mdpi.comsynoligo.com When it encounters unmodified foreign DNA, such as an invading phage genome, its nuclease activity is unrestrained, leading to the cleavage and destruction of the non-self DNA. oup.comsynoligo.com The host's own DNA is protected because the PT marks suppress the destructive activity of DndFGH. oup.commdpi.com
The SspE system operates through a "PT-sensing" mechanism. frontiersin.org SspE requires the presence of the specific single-stranded PT modification in the host DNA to become an active anti-phage weapon. mdpi.comfrontiersin.org This self-recognition activates SspE's nuclease, which then targets and damages the DNA of infecting phages. mdpi.com If the host cell lacks the PT modification, SspE remains inactive and harmless. oup.comfrontiersin.org
Contribution to Bacterial Adaptation to Environmental Stressors
Beyond their role in phage defense, natural PT modifications contribute significantly to bacterial fitness and adaptation to various environmental challenges, particularly oxidative stress. oup.comnih.gov The sulfur atom in the PT linkage has redox and nucleophilic properties that allow it to act as an antioxidant. oup.comnih.gov
Research has demonstrated that bacteria with functional PT modification systems exhibit increased resistance to oxidative agents like hydrogen peroxide (H₂O₂). frontiersin.orgasm.orgpnas.org The PT modification can directly scavenge reactive oxygen species, protecting the genomic DNA from oxidative damage. oup.compnas.org For instance, studies in Streptomyces lividans and Salmonella enterica showed that wild-type strains had a significantly higher survival rate when exposed to peroxides compared to mutant strains unable to produce PT modifications. oup.comfrontiersin.orgpnas.org In some cases, the DndCDE protein complex itself, which contains an iron-sulfur cluster, has been shown to possess catalase-like activity, directly decomposing H₂O₂. asm.org
The protective role of PT modifications may extend to other environmental stressors. Studies have suggested that these modifications provide growth advantages to bacteria under conditions of low temperature, high pressure, varying salinity, UV radiation, and heavy metal stress. mdpi.comnih.gov This indicates that PT modification is a versatile tool that helps bacteria survive in diverse and often hostile environments.
Methods for Detecting and Analyzing Natural PT Modifications in Bacterial Genomes
Several specialized techniques have been developed to identify, quantify, and map PT modifications within bacterial genomes.
| Method Category | Specific Technique | Principle | Application |
| Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | PT linkages are resistant to nuclease digestion. After enzymatic hydrolysis of genomic DNA, the resulting PT-linked dinucleotides are separated and quantified by LC-MS/MS. nih.govpnas.org | Quantifies the frequency and identifies the sequence context (e.g., d(GpsA), d(GpsG)) of PT modifications. mdpi.commdpi.compnas.org |
| Sequencing-Based | Single-Molecule Real-Time (SMRT) Sequencing | DNA polymerase kinetics are altered when encountering a PT modification, creating a detectable signature in the sequencing data (variation in interpulse duration). pnas.org | Genome-wide mapping of PT sites at base resolution. pnas.orgcd-genomics.com |
| Iodine-Cleavage Based | Iodine-Induced Cleavage Assay (ICA) | Iodine specifically cleaves the DNA backbone at PT sites. The resulting DNA fragmentation is visualized by gel electrophoresis. mdpi.comresearchgate.net | Qualitative detection of the presence of PT modifications in a genome. mdpi.commdpi.com |
| Iodine-Coupled Deep Sequencing (ICDS) / PT-IC-Seq | Iodine-induced DNA breaks are ligated to sequencing adapters, allowing for high-throughput sequencing of the regions flanking PT sites. researchgate.netnih.gov | High-resolution, genome-wide mapping of PT modification sites. researchgate.netnih.gov | |
| EcoWI-seq | Uses a modification-dependent restriction enzyme (EcoWI) that specifically recognizes and cleaves at PT-modified sites, followed by sequencing. plos.org | A simple and scalable method for base-resolution mapping of PT sites. plos.org |
This compound Modifications in Molecular Biology Research Tools
The inherent properties of the this compound linkage, discovered through the study of natural systems, have been harnessed to create powerful tools for molecular biology research.
Prevention of Nuclease Degradation in In Vitro Assays
One of the most valuable applications of synthetic phosphorothioates is the stabilization of oligonucleotides against enzymatic degradation. synoligo.com Standard DNA and RNA molecules with phosphodiester backbones are rapidly broken down by nucleases present in serum and within cells. idtdna.com
By replacing the non-bridging oxygen atoms with sulfur to create this compound (PS) linkages, oligonucleotides become significantly more resistant to the activity of both exonucleases (which degrade from the ends) and endonucleases (which cut internally). oup.comneb.com This enhanced stability dramatically increases the half-life of oligonucleotides in in vitro assays and cellular environments. oup.combiosearchtech.com
This nuclease resistance is a critical feature for various research applications, including:
Antisense oligonucleotides: PS-modified oligos can effectively enter cells and bind to target mRNA to block gene expression without being rapidly degraded. biosearchtech.com
siRNA: Stabilizing small interfering RNAs with PS bonds enhances their longevity and gene-silencing efficiency.
Aptamers: Nuclease-resistant aptamers can maintain their specific binding to targets for longer periods.
PCR Primers: Incorporating PS bonds at the ends of primers can protect them from the proofreading (3' to 5' exonuclease) activity of some DNA polymerases. biosearchtech.com
This modification makes this compound-containing oligonucleotides indispensable for experiments requiring high stability and prolonged activity. sigmaaldrich.comnih.gov
Applications in PCR Primers and Next-Generation Sequencing Adapters
This compound (PS) modifications are valuable in various in vitro applications, particularly in polymerase chain reaction (PCR) and next-generation sequencing (NGS). biosearchtech.com The inclusion of PS bonds in PCR primers serves to protect them from degradation by the proofreading activity of certain DNA polymerases. biosearchtech.comoup.com This is especially beneficial when using high-fidelity polymerases that possess 3' to 5' exonuclease activity, which can otherwise degrade primers and reduce amplification efficiency or introduce non-specific products. oup.comresearchgate.net
To guard against exonuclease degradation, it is often recommended to incorporate at least three PS bonds at both the 5' and 3' ends of an oligonucleotide. idtdna.com For PCR primers with PS bonds at both ends, the resulting double-stranded PCR product will have PS bonds only at the 5' ends of each strand. idtdna.com While this protects against 5' to 3' nuclease activity, the absence of PS bonds at the 3' ends leaves the product susceptible to degradation by 3' to 5' exonucleases. idtdna.com The strategic placement of a single this compound bond at the 3' terminus of a primer can effectively prevent this exonucleolytic attack. oup.com
In the context of NGS, adapters, which are short oligonucleotides ligated to the ends of DNA fragments, are often modified with phosphorothioates. This modification, typically at a 3'-terminal internucleotide linkage, prevents the adapters from being degraded by enzymes used during the library preparation process. The use of this compound-modified nucleotides at the 3' end of PCR oligonucleotides has been shown to significantly reduce the formation of adapter dimers, which are undesirable byproducts that can contaminate the sequencing library. researchgate.net This is achieved by preventing proofreading DNA polymerases from removing a deliberately mismatched terminal base, which would otherwise lead to the amplification of these dimers. researchgate.net
Oligonucleotide Functionalization and Conjugation Strategies
The ability to functionalize and conjugate oligonucleotides is crucial for a wide range of applications in molecular biology and nanotechnology. This compound-modified oligonucleotides offer a versatile platform for such modifications due to the unique reactivity of the sulfur atom.
Nucleophilic Reactions for Site-Specific Chemical Derivatization
The sulfur atom in a this compound linkage is more nucleophilic than the non-bridging oxygen atom in a standard phosphodiester bond. nih.gov This increased nucleophilicity allows for selective reactions with electrophilic reagents, providing a means for site-specific chemical derivatization of the oligonucleotide backbone. nih.govresearchgate.net This approach is cost-effective and efficient for introducing desired chemical structures at specific locations within the oligonucleotide. nih.govresearchgate.net
Applications in Fluorescent Labeling and Nucleic Acid Nanotechnology Research
The site-specific modification of this compound oligonucleotides has significant applications in fluorescent labeling and nucleic acid nanotechnology. nih.gov The ability to attach fluorescent dyes to specific sites on an oligonucleotide is essential for studying nucleic acid structure and dynamics, as well as for developing sensitive detection methods.
A common strategy involves the use of iodoacetamide-functionalized fluorescent dyes, which selectively react with the sulfur atom of the this compound group. nih.gov This allows for the precise placement of fluorescent labels at any desired position within the oligonucleotide sequence, a capability that is often limited by the cost and sequence requirements of other labeling technologies. nih.gov A "post-assay" labeling technique has been developed where DNA fragments containing this compound diesters are fluorescently labeled after separation by gel electrophoresis. acs.orgnih.gov This method, using markers like monobromobimane, allows for the introduction of a fluorescent tag for each nucleotide, leading to a significant increase in detection sensitivity, reaching the low femtomolar range. acs.orgnih.gov
In the field of nucleic acid nanotechnology, this compound modifications are employed for the assembly and positioning of metallic nanoparticles and semiconductor quantum dots. mdpi.comfrontiersin.org The strong affinity of the sulfur atom for thiophilic metals like gold and silver facilitates the controlled arrangement of these nanomaterials on a DNA scaffold. frontiersin.org This has been utilized to create fluorescent gold and silver nanoclusters stabilized by this compound DNA. mdpi.com The ability to control the number and location of PS modifications allows for fine-tuning the properties and arrangement of these nanostructures. frontiersin.org
Challenges and Future Research Directions in Phosphorothioate Chemistry and Biology
Challenges in Achieving Stereochemical Control and Comprehensive Diastereomer Resolution
The introduction of a phosphorothioate linkage creates a chiral center at the phosphorus atom, resulting in two stereoisomers, designated as Rp and Sp. wavelifesciences.com For an oligonucleotide with 'n' PS linkages, this leads to the formation of 2n diastereomers. researchgate.netwaters.com A typical 20-mer antisense oligonucleotide (ASO) with a full PS backbone can exist as a mixture of 524,288 different diastereomers. researchgate.net This stereochemical complexity presents a significant hurdle, as the individual diastereomers can exhibit different pharmacological and physicochemical properties. diva-portal.org
The primary challenges in this area are:
Stereocontrolled Synthesis: Current standard solid-phase synthesis methods for PS oligonucleotides are not stereoselective, producing a complex mixture of diastereomers. acs.org While methods like the oxazaphospholidine approach have shown high stereochemical selectivity, they face challenges with the post-synthetic removal of the chiral auxiliary, limiting their practical application for synthesizing long oligonucleotides. wavelifesciences.com The development of a robust and generalizable method for the stereoprogrammable synthesis of therapeutically relevant ASOs remains a key objective. wavelifesciences.com
Diastereomer Resolution: The separation and individual quantification of the vast number of diastereomers in a typical PS oligonucleotide is currently not feasible. researchgate.net While techniques like ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) can resolve some diastereomers, complete separation of complex mixtures, especially for oligonucleotides with more than four or five PS linkages, has not been achieved. waters.comacs.org The resolution of diastereomers is also sensitive to other factors like the type of sugar substitution. acs.org
Table 1: Impact of Stereochemistry on this compound Oligonucleotide Properties
| Property | Rp Isomer | Sp Isomer | Citation(s) |
|---|---|---|---|
| Nuclease Stability | Less stable | More stable, improved resistance to nuclease degradation | acs.org |
| RNase H Activation | Favored for RNase H-mediated cleavage | Less efficient at mediating RNase H cleavage | acs.org |
| Thermal Stability (Tm) | Higher Tm, increases thermal stability of ASO-RNA duplexes | Lower Tm | wavelifesciences.com |
| Immune Stimulation (CpG motifs) | Favored for best stimulation at early time points | Improved stability contributes to sustained effects | acs.org |
Optimization of Synthesis Efficiency and Cost-Effectiveness
The large-scale synthesis of this compound oligonucleotides for therapeutic use necessitates highly efficient and cost-effective manufacturing processes. While phosphoramidite (B1245037) chemistry is the standard for automated solid-phase synthesis, there are ongoing efforts to optimize several aspects of the process. researchgate.netmdpi.com
Key areas for optimization include:
Sulfurization Step: The conversion of the phosphite (B83602) triester to the this compound triester is a critical step. Research has focused on developing more efficient and economical sulfur-transfer reagents to replace older, less satisfactory ones. researchgate.netresearchgate.netoup.com For example, phenylacetyl disulfide (PADS) has been shown to be an effective and scalable reagent. researchgate.net The use of aged solutions of PADS can lead to higher sulfurization efficiencies. researchgate.net
Process Analytical Technology (PAT): The implementation of PAT, using tools like UV and pressure monitoring coupled with flexible control software, allows for real-time monitoring and control of the synthesis process. cytivalifesciences.com.cn This cybernetic approach helps to ensure maximum yield and purity, minimize product discards, and ultimately improve cost-efficiency. cytivalifesciences.com.cn
High-Throughput Synthesis: The development of microfluidic DNA synthesizers is addressing the need for producing intermediate quantities of oligonucleotides efficiently, bridging the gap between small-scale DNA chip production and large-scale synthesis. mdpi.com
Research into Minimizing Off-Target Interactions and Enhancing Specificity
While this compound modifications are crucial for the in vivo stability of therapeutic oligonucleotides, they can also lead to unintended biological interactions. assaygenie.comresearchgate.net These off-target effects can be broadly categorized as hybridization-dependent and hybridization-independent.
Hybridization-Dependent Off-Target Effects: ASOs can bind to and cause the degradation of unintended RNA molecules that have partial sequence complementarity. nih.gov Research is focused on understanding the rules governing these interactions to design gapmers that avoid such off-target effects. nih.gov Strategies include optimizing the binding affinity of the ASO, for example, by lowering its affinity for both on- and off-targets or, more ideally, selectively lowering its affinity for off-targets only. nih.gov
Hybridization-Independent Off-Target Effects: The increased hydrophobicity and the polyanionic nature of the PS backbone can lead to non-specific binding to a wide range of cellular proteins. assaygenie.comresearchgate.netnih.gov These interactions can interfere with normal protein function and contribute to toxicity. researchgate.net To mitigate these effects, researchers are exploring novel approaches such as creating a nanoarchitecture where the ASO is paired with a partially complementary peptide nucleic acid (PNA) strand, which has been shown to reduce non-specific protein binding. nih.gov
Combining PS modifications with other chemical alterations, such as 2'-O-methyl (2'-O-Me) or 2'-fluoroarabino nucleic acid (FANA) modifications, is a key strategy to enhance specificity and reduce off-target effects. assaygenie.comresearchgate.net These combinations aim to strike an optimal balance between stability, binding affinity, and safety. assaygenie.com
Development of Advanced Analytical Techniques for Comprehensive Characterization
The inherent complexity of this compound oligonucleotide products, particularly the presence of a large number of diastereomers and potential impurities, necessitates the development of sophisticated analytical techniques for their comprehensive characterization. acs.orgresearchgate.net
Current and emerging analytical approaches include:
Liquid Chromatography (LC) Methods: Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a widely used technique due to its high separation performance and compatibility with mass spectrometry (MS). waters.comcolab.ws Anion-exchange chromatography (AEX) and mixed-mode chromatography (MMC) are also employed. researchgate.netcolab.ws However, even with these methods, achieving complete separation of all diastereomers in a complex mixture remains a significant challenge. acs.org
Mass Spectrometry (MS): LC coupled with high-resolution MS (LC-MS) is a powerful tool for confirming the identity of the full-length product and analyzing impurities. Advanced techniques like multi-reflecting time-of-flight (MRT) MS offer high sensitivity and mass accuracy, enabling detailed characterization.
Ion Mobility Spectrometry (IMS): The coupling of LC with IMS-MS provides an additional dimension of separation based on the size, shape, and charge of the ions. nih.gov Cyclic IMS-MS is a promising technique for studying diastereomers in intact PS-modified oligonucleotides without the need for enzymatic digestion. acs.org
Other Techniques: Capillary electrophoresis (CE) and spectroscopic methods like nuclear magnetic resonance (NMR) and circular dichroism (CD) are also used to characterize PS-related isomers, although their resolution can be limited without prior separation. researchgate.netnih.gov
Table 2: Overview of Analytical Techniques for this compound Oligonucleotide Characterization
| Technique | Principle | Application | Challenges | Citation(s) |
|---|---|---|---|---|
| IP-RPLC | Separation based on hydrophobicity and ionic interactions with an ion-pairing reagent. | Impurity analysis, partial diastereomer separation. | Incomplete resolution of complex diastereomeric mixtures. | waters.comcolab.ws |
| AEX | Separation based on charge. | Diastereomer separation (less selective than IP-RPLC). | Lower diastereomer selectivity compared to IP-RPLC. | acs.orgresearchgate.net |
| LC-MS | Combines the separation power of LC with the mass analysis capabilities of MS. | Identity confirmation, impurity profiling, metabolite identification. | May not resolve all isomeric impurities with the same mass. | nih.govnih.gov |
| IMS-MS | Separates ions based on their mobility in a buffer gas, coupled with mass analysis. | Separation of isomers (including diastereomers) with distinct sizes and shapes. | Resolution capability for very complex mixtures is still under investigation. | nih.govacs.org |
| NMR/CD | Provide structural information based on nuclear spin and differential absorption of polarized light, respectively. | Identification of PS-related isomers. | Limited resolution without prior separation. | nih.gov |
Exploration of Novel Combinatorial Modifications for Optimized Properties
To further enhance the therapeutic potential of this compound oligonucleotides, researchers are actively exploring the combination of PS modifications with other chemical alterations to the nucleobases, sugar moieties, and the backbone itself. assaygenie.comfrontiersin.orgnsf.gov The goal is to fine-tune the properties of the oligonucleotide to achieve an optimal balance of stability, target affinity, specificity, cellular uptake, and reduced toxicity. assaygenie.commdpi.com
Examples of combinatorial modifications include:
Sugar Modifications: Combining PS backbones with 2'-O-methyl (2'-O-Me), 2'-O-methoxyethyl (2'-MOE), locked nucleic acids (LNA), or 2'-fluoroarabino nucleic acids (FANA) can significantly improve binding affinity and nuclease resistance. assaygenie.comresearchgate.netfrontiersin.orgmdpi.com
Base Modifications: Alterations to the nucleobases can also be incorporated to enhance specific properties. nii.ac.jp
Novel Backbone Architectures: The development of entirely new backbone structures, such as phosphorodiamidate morpholino oligomers (PMOs), offers alternatives with different charge properties and biological characteristics. frontiersin.orgacs.org
Combinatorial Engineering: High-throughput methods, such as the use of DNA barcodes, are being developed to systematically test the effects of different numbers, locations, and types of chemical modifications on nucleic acid stability and function in a combinatorial fashion. rsc.org The cross-lapping in vitro assembly (CLIVA) method, which utilizes the properties of this compound-modified nucleotides, allows for the efficient assembly of multiple DNA modules for combinatorial engineering. plos.orgmit.edu
This combinatorial approach allows for the rational design of oligonucleotides with tailored properties for specific therapeutic applications. nsf.govmdpi.com
Elucidation of Undiscovered Biological Functions of Natural this compound Systems
Beyond their synthetic applications in therapeutics, this compound modifications have been discovered to occur naturally in the DNA of diverse bacteria. nih.gov This physiological DNA phosphorothioation is a sequence-selective and stereospecific (RP configuration) modification catalyzed by the products of the dnd gene cluster. nih.gov
Key areas of future research in this domain include:
Defense Mechanisms: The natural PS system, in conjunction with DndFGH proteins in some bacteria, acts as a restriction-modification (R-M) system that can distinguish and degrade foreign DNA that lacks the PS modification. nih.gov Further research is needed to fully understand the mechanisms of this defense system and its evolutionary relationship with other R-M systems.
Epigenetic Regulation: The redox and nucleophilic properties of the sulfur atom in the PS linkage suggest that this modification may play a versatile role in epigenetic regulation and maintaining cellular redox homeostasis. nih.gov Elucidating these potential regulatory functions is a key area of investigation.
Environmental Fitness: The widespread but sporadic distribution of dnd systems across the bacterial world suggests a complex interplay between the benefits of this modification and its potential liabilities, such as lability under oxidative stress. nih.gov Understanding how natural PS systems contribute to the environmental fitness of bacteria is an important research question.
Discovery of Novel Functions: It is likely that many biological roles of this natural epigenetic system remain undiscovered. uni-heidelberg.de Continued exploration using advanced techniques like SMRT sequencing will be crucial for mapping the genomic distribution of PS modifications and uncovering their full range of functions. nih.gov
Advancements in Rational Design and Predictive Modeling of this compound-Modified Oligonucleotides
The ability to accurately predict the properties and behavior of this compound-modified oligonucleotides is crucial for their rational design as therapeutic agents. nih.govresearchgate.net This involves developing computational models that can correlate the chemical structure of an ASO with its biological activity, including hybridization affinity, stability, and potential for off-target effects.
Future advancements in this area will likely focus on:
Predicting Hybridization Stability: While nearest-neighbor models are well-established for predicting the stability of natural DNA and RNA duplexes, expanding these models to accurately account for this compound modifications is an ongoing effort. nih.gov High-resolution melting (HRM) analysis is being explored as a higher-throughput and more cost-efficient alternative to traditional UV-Vis spectrophotometry for acquiring the thermodynamic parameters needed to build these predictive models. nih.govresearchgate.net
Modeling Off-Target Effects: Developing computational tools that can predict potential hybridization-dependent off-target interactions based on sequence analysis is a critical need. nih.gov This would allow for the in silico screening of ASO candidates to filter out those with a high propensity for off-target binding.
Integrating Machine Learning: Modern advances in machine learning and deep sequencing technologies can be leveraged to analyze large datasets of ASO performance. nsf.gov These approaches can help to identify complex relationships between chemical modifications, sequence motifs, and biological outcomes, leading to more accurate predictive models and facilitating the rational design of novel ASOs with superior properties. nsf.gov
Structure-Activity Relationship (SAR) Modeling: Continued refinement of SAR models that incorporate the stereochemistry of PS linkages will be essential for designing stereopure or stereocontrolled ASOs with optimized therapeutic profiles.
By combining empirical data from high-throughput screening with increasingly sophisticated predictive models, the field is moving towards a more rational and efficient approach to the design of next-generation this compound-based therapeutics.
Q & A
Q. Table 1: Comparison of this compound Characterization Techniques
| Technique | Application | Limitations | Key Parameters |
|---|---|---|---|
| 31P NMR | Quantifies sulfur incorporation | Low sensitivity for trace impurities | Chemical shift (55–60 ppm) |
| Ion-Exchange HPLC | Diastereomer resolution | Requires optimized mobile phases | Retention time variability |
| MALDI-TOF MS | Mass verification | Matrix interference for long sequences | Mass accuracy (±0.1%) |
Q. Table 2: Common Pitfalls in this compound Research
Key Considerations for Experimental Design
- Reproducibility : Document synthesis protocols (e.g., reagent lot numbers, humidity control) to ensure cross-lab consistency .
- Ethical Frameworks : Align in vivo studies with FINER criteria (Feasible, Novel, Ethical, Relevant) .
- Data Transparency : Share raw HPLC/NMR files in supplementary materials for peer validation .
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